molecular formula C5H9NO4S B088418 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid CAS No. 1219828-27-9

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Cat. No.: B088418
CAS No.: 1219828-27-9
M. Wt: 179.2 g/mol
InChI Key: HBOQFIHAKZBLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid is a unique organic compound characterized by its azetidine ring structure and the presence of both a methylsulfonyl group and a carboxylic acid group

Scientific Research Applications

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methylsulfonyl compounds can vary widely depending on the specific compound and its biological target .

Safety and Hazards

Safety and hazards associated with methylsulfonyl compounds depend on the specific compound. For example, methanesulfonyl chloride is corrosive and harmful if swallowed .

Future Directions

Research into methylsulfonyl compounds is ongoing, with potential applications in various fields including medicine and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid typically involves the formation of the azetidine ring followed by the introduction of the methylsulfonyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. Subsequent steps include the sulfonation and carboxylation reactions to introduce the desired functional groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and catalytic processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Comparison with Similar Compounds

  • 1-(Methylsulfonyl)-2-azetidinecarboxylic Acid
  • 1-(Methylsulfonyl)-4-azetidinecarboxylic Acid
  • 1-(Ethylsulfonyl)-3-azetidinecarboxylic Acid

Comparison: 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid is unique due to the specific positioning of the methylsulfonyl and carboxylic acid groups on the azetidine ring. This positioning influences its reactivity and interactions with molecular targets, distinguishing it from similar compounds. The presence of the methylsulfonyl group at the 1-position and the carboxylic acid group at the 3-position provides a distinct set of chemical and biological properties that are valuable in various applications.

Properties

IUPAC Name

1-methylsulfonylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c1-11(9,10)6-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOQFIHAKZBLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617680
Record name 1-(Methanesulfonyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219828-27-9
Record name 1-(Methanesulfonyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methanesulfonylazetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.